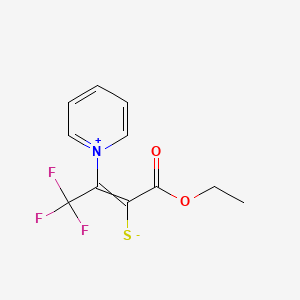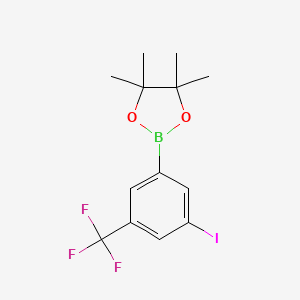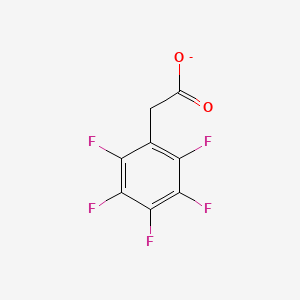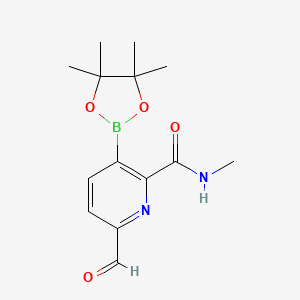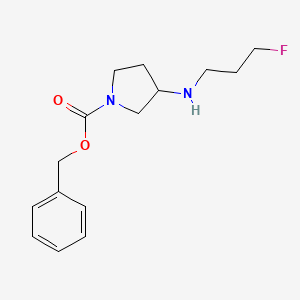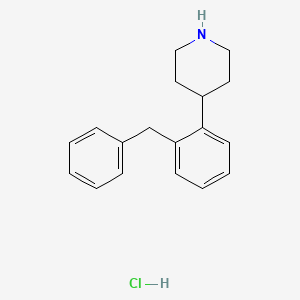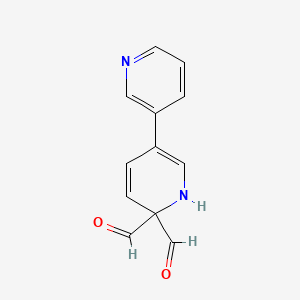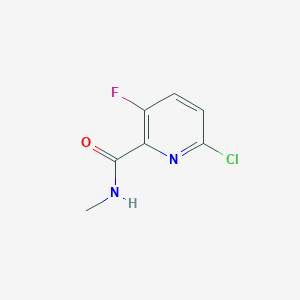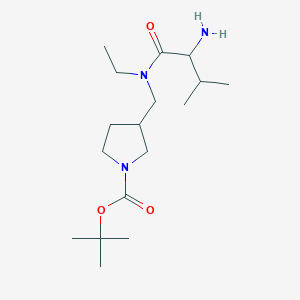
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene is an organic compound with a complex structure, featuring chlorine, fluorine, iodine, and methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene typically involves multi-step reactions starting from simpler benzene derivativesThe specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures efficient production while maintaining the quality of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents, potentially contributing to the development of new drugs.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic synthesis or pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: Similar structure but lacks the methoxymethoxy group.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks chlorine and the methoxymethoxy group.
2-Bromo-4-fluoro-1-iodobenzene: Similar structure with bromine instead of chlorine.
Uniqueness
The uniqueness of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene lies in its combination of halogen atoms and the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C8H7ClFIO2 |
|---|---|
Molecular Weight |
316.49 g/mol |
IUPAC Name |
3-chloro-1-fluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3 |
InChI Key |
USKRPAUUHKVLCL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


